2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol
Overview
Description
2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol is a useful research compound. Its molecular formula is C9H13ClN2O and its molecular weight is 200.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ligand Synthesis and Complex Formation
The chemical 2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol is involved in the synthesis of a series of unsymmetrical N-capped tripodal amines, demonstrating its role in ligand formation. These synthesized ligands further participate in complexation reactions, forming mononuclear and dinuclear complexes with Cu(II) metal ions. The variation in ligand arm length and chelate ring sequences significantly influences the structure and properties of these complexes, indicating the compound's versatility in coordination chemistry (Keypour et al., 2015).
Protective Group in Polymer Chemistry
This compound is recognized as an effective protecting group for methacrylic acid. It is stable under various conditions, including acidic environments and catalytic hydrogenolysis, and can be selectively removed chemically or thermally. This property is particularly useful in the synthesis and modification of polymers, where precise control over the molecular structure is crucial (Elladiou & Patrickios, 2012).
Role in Synthesis of Bioactive Compounds
The compound is also instrumental in the synthesis of bioactive pyridine derivatives. It serves as a precursor or an intermediate in various synthetic pathways, leading to compounds with potential fungicidal and herbicidal activities, as well as compounds showing antimicrobial properties against both gram-positive and gram-negative bacteria (Liu et al., 2015; Patel et al., 2011)(Patel & Agravat, 2011).
Application in Synthesis of Chiral Compounds
Furthermore, this compound plays a role in the enantioselective synthesis of chiral alcohols, serving as an important intermediate. The asymmetric synthesis of such compounds is critical in the pharmaceutical industry, where the chirality of molecules can significantly influence drug efficacy and safety (Duquette et al., 2003; Perrone et al., 2006)(Perrone et al., 2006).
Mechanism of Action
Target of Action
The primary target of the compound 2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol is Prothrombin . Prothrombin is a protein present in blood plasma that is converted into active thrombin during coagulation.
Mode of Action
The compound this compound interacts with its target, Prothrombin, to induce a series of biochemical reactions . .
Biochemical Pathways
The compound this compound affects the coagulation pathway, which is crucial for blood clotting
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
2-[(6-chloropyridin-2-yl)-ethylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-2-12(6-7-13)9-5-3-4-8(10)11-9/h3-5,13H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVHIIYDMYHEED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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